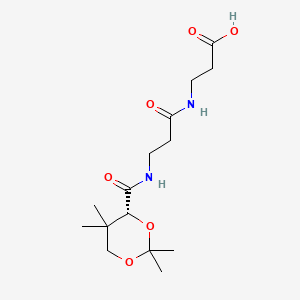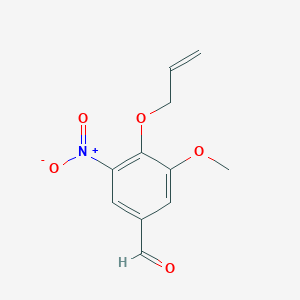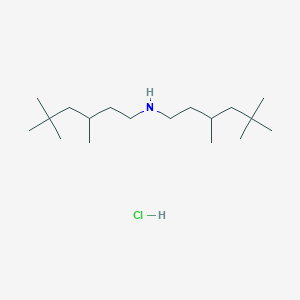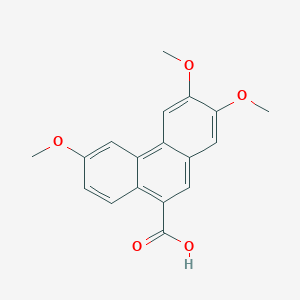![molecular formula C15H24ClNO4 B13843361 (2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)
(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride typically involves multiple steps. One common method includes the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the hydroxy group can be protected using a silyl ether, and the methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction. The final step often involves the quaternization of the amine group with methyl iodide to form the trimethylammonium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
- (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
Uniqueness
(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylammonium group, in particular, enhances its solubility and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H24ClNO4 |
|---|---|
Poids moléculaire |
317.81 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C15H24NO4.ClH/c1-16(2,3)10-13(17)9-15(18)20-11-12-5-7-14(19-4)8-6-12;/h5-8,13,17H,9-11H2,1-4H3;1H/q+1;/p-1/t13-;/m1./s1 |
Clé InChI |
SWLXZPOOSRXHSJ-BTQNPOSSSA-M |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)OCC1=CC=C(C=C1)OC)O.[Cl-] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)OCC1=CC=C(C=C1)OC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)


![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)



![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)


![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
